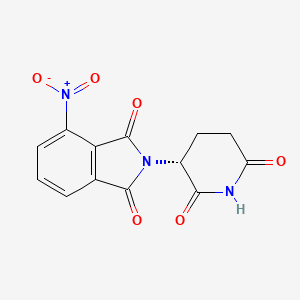
4-Nitrothalidomide, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrothalidomide, (+)-, is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness. The addition of a nitro group at the 4-position on the aromatic ring of thalidomide gives rise to 4-Nitrothalidomide, which exhibits unique biological activities and has significant implications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrothalidomide typically involves the nitration of thalidomide. One common method includes the reaction of thalidomide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the aromatic ring .
Industrial Production Methods
Industrial production of 4-Nitrothalidomide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Nitrothalidomide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Aminothalidomide.
Substitution: Various substituted thalidomide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrothalidomide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as an inhibitor of tumor necrosis factor-alpha (TNF-α) production.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 4-Nitrothalidomide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of TNF-α, a cytokine involved in inflammation and immune responses. This inhibition occurs through the modulation of signaling pathways that regulate TNF-α expression. Additionally, 4-Nitrothalidomide may interact with other cellular targets, contributing to its diverse biological effects .
Comparison with Similar Compounds
4-Nitrothalidomide can be compared with other thalidomide derivatives such as:
Thalidomide: The parent compound, known for its sedative and anti-inflammatory properties.
Pomalidomide: A derivative with enhanced anti-cancer activity and inhibition of TNF-α production.
Lenalidomide: Another derivative with immunomodulatory and anti-cancer properties
4-Nitrothalidomide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
202271-81-6 |
|---|---|
Molecular Formula |
C13H9N3O6 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[(3R)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m1/s1 |
InChI Key |
KVRCAGKHAZRSQX-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


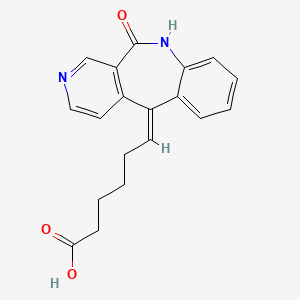
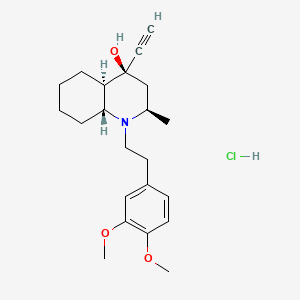
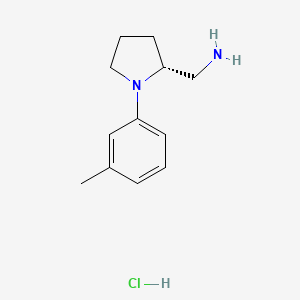
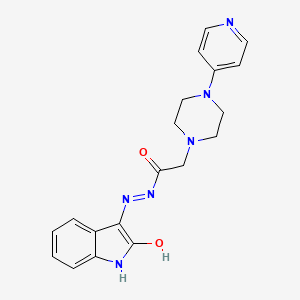
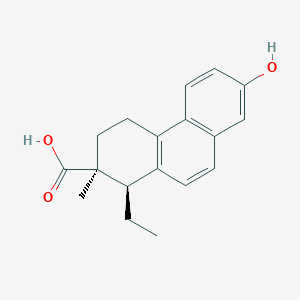

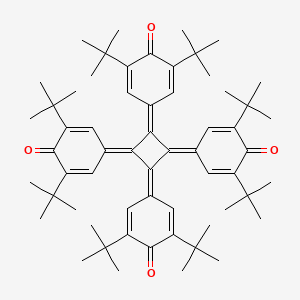
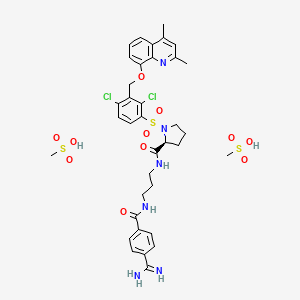
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
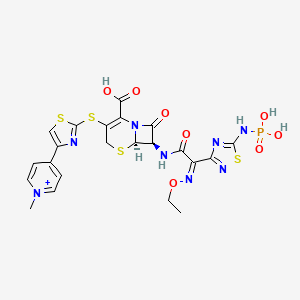
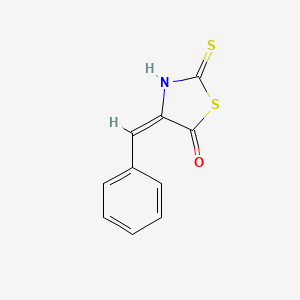

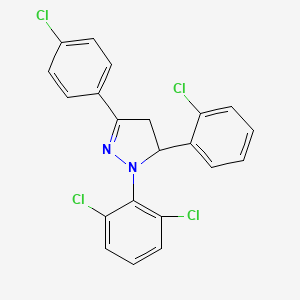
![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
